![molecular formula C24H22N4O5S B2736265 2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine CAS No. 688355-74-0](/img/structure/B2736265.png)
2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C24H22N4O5S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Physiological Activities
The compound 2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine is a part of the broader class of quinazolinone derivatives, which have been extensively studied for their diverse physiological activities and potential applications in scientific research. Quinazolinones are a group of compounds known for their varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
One of the earliest investigations into quinazolinone derivatives was conducted by Seshavataram and Subba Rao (1959), who prepared 7-nitro-2-methyl-3-aryl quinazolones and tested them against bacteria, finding some derivatives with significant activity (S. K. V. Seshavataram & N. S. Subba Rao, 1959). This study highlights the antimicrobial potential of nitro-substituted quinazolinones, suggesting that derivatives like this compound could possess similar properties.
In more recent research, Maarouf, El‐Bendary, and Goda (2004) synthesized a series of quinazolin-4(3H)-one derivatives, including those with thiazole and thiadiazole moieties, to evaluate their diuretic activity. Some of these compounds exhibited significant diuretic effects, indicating the potential for quinazolinone derivatives in developing new diuretic agents (A. R. Maarouf, Eman R. El‐Bendary, & Fatma E. Goda, 2004).
Another study by Dash et al. (2017) focused on synthesizing new quinazoline-4-one/4-thione derivatives and screening them for antimicrobial, analgesic, and anti-inflammatory properties. Their results showed that certain substitutions on the quinazoline ring, such as the methyl/methoxy group, are crucial for enhancing these biological activities (B. Dash, S. Dash., D. Laloo, & C. Medhi, 2017).
Antibacterial and Antifungal Properties
Ahmed, Abd-Alla, and El-zohry (2007) synthesized quinazolin-4-one derivatives containing oxadiazolin-5-thione moieties and evaluated their antibacterial activity, discovering that some derivatives, particularly those with morpholino substitutions, showed promising antibacterial effects (A. H. Ahmed, M. Abd-Alla, & M. El-zohry, 2007). This study supports the potential use of quinazolinone derivatives in developing new antibacterial agents.
Shivan and Holla (2011) investigated the antifungal activity of 3-aryl-2-methyl-quinazolin-4-ones, demonstrating that these compounds have significant effects against fungal pathogens, suggesting an avenue for developing novel antifungal agents (M. Shivan & B. S. Holla, 2011).
特性
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-31-20-12-16(13-21(32-2)22(20)33-3)25-23-18-9-4-5-10-19(18)26-24(27-23)34-14-15-7-6-8-17(11-15)28(29)30/h4-13H,14H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLNYHPOKUBZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2736182.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2736184.png)
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2736185.png)
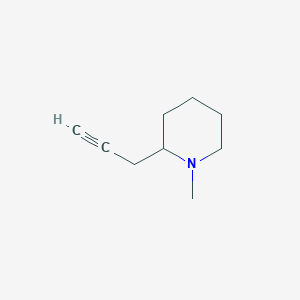
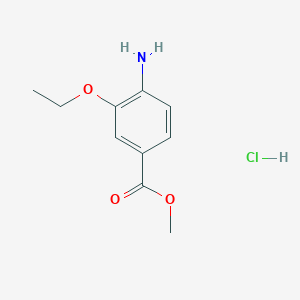
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2736191.png)
![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)
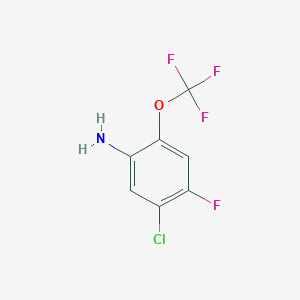
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2736197.png)
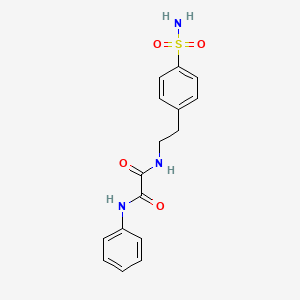
![6-((5-Chloro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2736199.png)
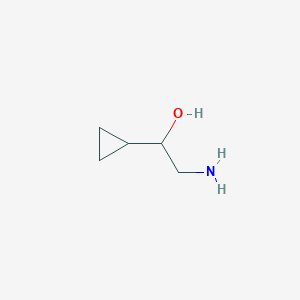
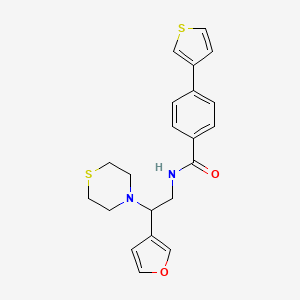
![8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2736204.png)
